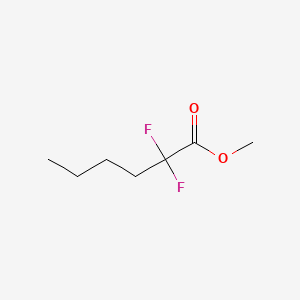

Methyl 2,2-difluorohexanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2-difluorohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O2/c1-3-4-5-7(8,9)6(10)11-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDDCHNVOYMLOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444632 | |

| Record name | Methyl 2,2-difluorohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50889-47-9 | |

| Record name | Hexanoic acid, 2,2-difluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50889-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,2-difluorohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2,2-difluorohexanoate

Disclaimer: Extensive literature searches for the physicochemical properties, experimental protocols, and biological activity of Methyl 2,2-difluorohexanoate (CAS RN: 50889-47-9) did not yield specific experimental data. This suggests that the compound may be novel or not extensively characterized in publicly available scientific literature.

Therefore, this guide provides a detailed overview of a closely related and well-documented compound, Methyl 2,2-difluoroacetate (CAS RN: 433-53-4) , as a representative example of a short-chain methyl difluoroester. This information can serve as a valuable reference for researchers and scientists working with analogous fluorinated compounds. Additionally, a generalized synthetic approach and characterization workflow that could be adapted for the synthesis and analysis of this compound are presented.

Physicochemical Properties of Methyl 2,2-difluoroacetate

The following tables summarize the known physicochemical properties of Methyl 2,2-difluoroacetate. These values provide a baseline for estimating the properties of homologous compounds like this compound.

Table 1: General and Physical Properties of Methyl 2,2-difluoroacetate

| Property | Value | Reference |

| Molecular Formula | C₃H₄F₂O₂ | [1][2] |

| Molecular Weight | 110.06 g/mol | [1][2] |

| Appearance | Colorless liquid | |

| Boiling Point | 45.022 °C at 760 mmHg | [1] |

| Density | 1.186 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.334 | [1] |

| Solubility | Slightly soluble in water. | [1] |

Table 2: Spectroscopic Data of Methyl 2,2-difluoroacetate

| Technique | Key Data | Reference |

| ¹H NMR | Spectra available | [2][3] |

| ¹³C NMR | Spectra available | [2][3] |

| ¹⁹F NMR | Spectra available | [2] |

| Mass Spectrometry (MS) | Spectra available | [3] |

| Infrared (IR) Spectroscopy | Spectra available | [2] |

| Raman Spectroscopy | Spectra available | [2] |

Proposed Synthesis and Characterization Workflow

While a specific protocol for the synthesis of this compound is not available, a general multi-step synthesis can be proposed based on established methodologies for the preparation of α,α-difluoroesters.

Proposed Synthetic Pathway

A plausible synthetic route could involve the difluorination of a suitable precursor followed by esterification.

Caption: Proposed two-step synthesis of this compound.

General Experimental Protocol

Step 1: Synthesis of Methyl 2-chloro-2-fluorohexanoate

-

To a solution of hexanoyl chloride in an appropriate aprotic solvent (e.g., dichloromethane), cooled to -78 °C, add diethylaminosulfur trifluoride (DAST) dropwise under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Methyl 2-chloro-2-fluorohexanoate.

Step 2: Synthesis of this compound

-

To a solution of Methyl 2-chloro-2-fluorohexanoate in a suitable polar aprotic solvent (e.g., dimethylformamide), add an excess of potassium fluoride.

-

Heat the reaction mixture to a temperature between 80-120 °C and stir for 24-48 hours.

-

Monitor the reaction progress by GC-MS.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Characterization Workflow

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic and analytical techniques.

Caption: Workflow for the purification and characterization of this compound.

Safety and Handling

Fluorinated esters should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) for the specific compound being handled.

Potential Applications in Drug Development

α,α-difluoroesters are valuable building blocks in medicinal chemistry. The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of a molecule, often leading to improved metabolic stability, enhanced binding affinity, and modified lipophilicity. While no specific biological activities of this compound have been reported, its structural motif suggests potential for its use as a precursor or intermediate in the synthesis of novel therapeutic agents.

References

In-Depth Technical Guide: Methyl 2,2-difluorohexanoate (CAS 50889-47-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2,2-difluorohexanoate, a fluorinated ester of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines established information with general methodologies and predicted data to serve as a valuable resource.

Chemical and Physical Properties

This compound is a colorless liquid with the molecular formula C₇H₁₂F₂O₂. The introduction of the gem-difluoro group at the α-position significantly influences the compound's electronic properties and reactivity.

| Property | Value | Source |

| CAS Number | 50889-47-9 | [1] |

| Molecular Formula | C₇H₁₂F₂O₂ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Boiling Point | 149 °C | [1] |

| Density | 1.048 g/cm³ | [1] |

| Flash Point | 43 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Experimental Protocols

General Experimental Protocol: Synthesis of α,α-Difluoroesters

This protocol is based on the fluorinative desulfurization of a corresponding dithiane precursor.

Step 1: Synthesis of the Dithiane Precursor

The synthesis begins with the acylation of 1,3-dithiane followed by alkylation to introduce the butyl side chain.

-

Diagram of the logical workflow:

References

An In-depth Technical Guide to the Spectroscopic Data of Methyl 2,2-difluorohexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for Methyl 2,2-difluorohexanoate, a compound of interest in synthetic and medicinal chemistry. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data based on the analysis of structurally analogous compounds and established principles of spectroscopy. Furthermore, a plausible synthetic protocol for its preparation and standard experimental procedures for its spectroscopic analysis are detailed to guide researchers in its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous α,α-difluoroesters and general principles of NMR and mass spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ (H-6) | 0.9 - 1.0 | Triplet (t) | ~ 7.0 |

| CH₂ (H-5) | 1.3 - 1.5 | Sextet | ~ 7.0, ~ 7.0 |

| CH₂ (H-4) | 1.6 - 1.8 | Quintet | ~ 7.0, ~ 7.0 |

| CH₂ (H-3) | 2.0 - 2.2 | Triplet of Triplets (tt) | ~ 7.0, ³J(H-F) ~ 15.0 |

| OCH₃ | ~ 3.8 | Singlet (s) | - |

Predicted solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-6 | ~ 13.5 | Singlet | - |

| C-5 | ~ 22.0 | Singlet | - |

| C-4 | ~ 24.0 | Triplet (t) | ³J(C-F) ~ 4.0 |

| C-3 | ~ 34.0 | Triplet (t) | ²J(C-F) ~ 25.0 |

| C-2 | ~ 118.0 | Triplet (t) | ¹J(C-F) ~ 245.0 |

| C-1 (C=O) | ~ 165.0 | Triplet (t) | ²J(C-F) ~ 30.0 |

| OCH₃ | ~ 53.0 | Singlet | - |

Predicted solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity | Notes |

| 166 | [M]⁺ | Molecular ion (low abundance) |

| 135 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 107 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |

| 85 | [C₄H₉CO]⁺ | Acylium ion from cleavage alpha to the difluoro group |

| 59 | [COOCH₃]⁺ | Carbomethoxy cation |

| 57 | [C₄H₉]⁺ | Butyl cation |

Experimental Protocols

Proposed Synthesis of this compound

A common method for the synthesis of α,α-difluoroesters is the deoxofluorination of the corresponding β-ketoester using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.[1][2]

Reaction Scheme:

Methyl 2-oxohexanoate + Diethylaminosulfur trifluoride (DAST) → this compound

Detailed Protocol:

-

Reaction Setup: To a stirred solution of methyl 2-oxohexanoate (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) in a fluorinated polyethylene vessel, cool the mixture to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Fluorinating Agent: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise to the cooled solution. The temperature should be carefully monitored and maintained below -70 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[2]

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

NMR Spectroscopic Analysis

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Acquisition time: ~3-4 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 16-32

-

Pulse width: 90°

-

Temperature: 298 K

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher frequency NMR spectrometer.

-

Parameters:

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024-4096 (or as needed for good signal-to-noise)

-

Pulse program: Proton-decoupled

-

Temperature: 298 K

-

For fluorinated compounds, it is important to have a wide spectral width for ¹³C NMR to observe the carbon signals that are significantly split by fluorine.[3]

Mass Spectrometric Analysis

Sample Preparation:

-

For Gas Chromatography-Mass Spectrometry (GC-MS), prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.[4]

-

For Electrospray Ionization (ESI), dissolve the sample in a solvent such as methanol or acetonitrile at a concentration of about 10-100 µg/mL.[5] Ensure that the sample is free of non-volatile salts.[6][7]

GC-MS (EI) Analysis:

-

Instrument: A standard GC-MS system.

-

GC Conditions:

-

Injector temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier gas: Helium.

-

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-400.

-

Ion source temperature: 230 °C.

-

Visualizations

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Caption: Synthesis and analysis workflow for this compound.

References

- 1. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. biophysics.org [biophysics.org]

- 4. organomation.com [organomation.com]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 7. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]

Core Principles of ¹H and ¹⁹F NMR of Difluorinated Esters

An In-depth Technical Guide to ¹H and ¹⁹F NMR Analysis of Difluorinated Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) analysis of difluorinated esters. The unique properties of the fluorine-19 isotope, including its 100% natural abundance and high gyromagnetic ratio, make ¹⁹F NMR a powerful tool in conjunction with ¹H NMR for the structural elucidation and conformational analysis of these compounds, which are of growing importance in pharmaceutical and materials science.

The analysis of difluorinated esters by NMR spectroscopy relies on the fundamental principles of nuclear magnetic resonance. The key parameters obtained from ¹H and ¹⁹F NMR spectra are chemical shifts (δ) and spin-spin coupling constants (J).

Chemical Shifts (δ): The chemical shift of a nucleus is determined by its local electronic environment. In difluorinated esters, the highly electronegative fluorine atoms significantly influence the electron density around neighboring protons and the fluorine nuclei themselves.

-

¹H Chemical Shifts: Protons on the carbon atom bearing the two fluorine atoms (the α-carbon) are significantly deshielded, resulting in a downfield shift (higher ppm values). The exact chemical shift is also influenced by the nature of the ester's alkyl group.

-

¹⁹F Chemical Shifts: ¹⁹F NMR exhibits a much wider range of chemical shifts compared to ¹H NMR, which minimizes signal overlap and provides high sensitivity to subtle structural changes.[1] The chemical shifts of the fluorine nuclei in gem-difluoro groups are influenced by the substituents on the carbonyl carbon and the ester alkyl group.[2]

Spin-Spin Coupling (J): The interaction between the magnetic moments of neighboring nuclei through the bonding electrons results in the splitting of NMR signals. In difluorinated esters, several types of coupling are observed:

-

¹H-¹H Coupling (ⁿJHH): Standard proton-proton couplings are observed within the alkyl group of the ester.

-

¹H-¹⁹F Coupling (ⁿJHF): Coupling between protons and fluorine atoms is a key feature in the ¹H NMR spectra of these compounds. Geminal coupling (²JHF) between the α-proton and the fluorine atoms is typically large. Vicinal (³JHF) and long-range couplings can also provide valuable structural information.

-

¹⁹F-¹⁹F Coupling (ⁿJFF): Coupling between the two geminal fluorine atoms (²JFF) is also observed and can be substantial.[3]

-

Through-Space Coupling: In addition to through-bond coupling, interactions between protons and fluorine atoms that are close in space but not directly connected through a few bonds can sometimes be observed, providing insights into the molecule's conformation.

Data Presentation: ¹H and ¹⁹F NMR Data of Selected Difluorinated Esters

The following table summarizes typical ¹H and ¹⁹F NMR spectral data for a selection of α,α-difluorinated esters. All data is reported for samples dissolved in deuterated chloroform (CDCl₃).

| Compound | Structure | ¹H NMR Data (δ, ppm; J, Hz) | ¹⁹F NMR Data (δ, ppm; J, Hz) |

| Methyl difluoroacetate | F₂CHCOOCH₃ | δ 5.85 (t, JHF = 54.0 Hz, 1H, CHF₂), δ 3.80 (s, 3H, OCH₃) | δ -125.5 (d, JFH = 54.0 Hz) |

| Ethyl difluoroacetate | F₂CHCOOCH₂CH₃ | δ 5.90 (t, JHF = 54.2 Hz, 1H, CHF₂), δ 4.28 (q, JHH = 7.1 Hz, 2H, OCH₂), δ 1.32 (t, JHH = 7.1 Hz, 3H, CH₃) | δ -125.6 (d, JFH = 54.2 Hz) |

| tert-Butyl difluoroacetate | F₂CHCOOC(CH₃)₃ | δ 5.81 (t, JHF = 54.5 Hz, 1H, CHF₂), δ 1.50 (s, 9H, C(CH₃)₃) | δ -126.2 (d, JFH = 54.5 Hz) |

| Ethyl 2,2-difluoro-6-phenylhexanoate | C₆H₅(CH₂)₄CF₂COOCH₂CH₃ | δ 7.30 (t, J=7.4 Hz, 2H), δ 7.24–7.15 (m, 3H), δ 4.32 (q, J=7.1 Hz, 2H), δ 2.65 (t, J=7.6 Hz, 2H), δ 2.18–2.03 (m, 2H), δ 1.76–1.64 (m, 2H), δ 1.57–1.48 (m, 2H), δ 1.34 (t, J=7.1 Hz, 3H)[4] | δ -105.83 (t, J=16.8 Hz)[4] |

| Ethyl 2,2-difluoro-7-(tosyloxy)heptanoate | TsO(CH₂)₅CF₂COOCH₂CH₃ | δ 7.72 (d, J=8.3 Hz, 2H), δ 7.30 (d, J=8.3 Hz, 2H), δ 4.25 (q, J=7.2 Hz, 2H), δ 3.96 (t, J=6.2 Hz, 2H), δ 2.39 (s, 3H), δ 2.03–1.87 (m, 2H), δ 1.65–1.55 (m, 2H), δ 1.41–1.25 (m, 7H)[4] | δ -106.02 (t, J=16.8 Hz)[4] |

Note: Chemical shifts are referenced to residual solvent signals (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) and an external standard for ¹⁹F NMR (CFCl₃ at δF = 0.0 ppm). Data for methyl, ethyl, and tert-butyl difluoroacetate are representative values and may vary slightly depending on the specific experimental conditions.

Experimental Protocols

Acquiring high-quality ¹H and ¹⁹F NMR spectra of difluorinated esters requires careful attention to sample preparation and instrument parameters.

Sample Preparation

-

Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the difluorinated ester. Deuterated chloroform (CDCl₃) is a common choice due to its good-to-excellent solubilizing properties for many organic compounds and its relatively simple residual solvent signal. Other solvents such as deuterated acetone ((CD₃)₂CO), acetonitrile (CD₃CN), or dimethyl sulfoxide (DMSO-d₆) can be used depending on the analyte's solubility.

-

Concentration: Prepare the sample at a concentration of approximately 5-20 mg/mL for ¹H NMR and 10-50 mg/mL for ¹⁹F NMR. Higher concentrations may be necessary for less sensitive experiments or for detecting minor components.

-

Internal Standard: For accurate chemical shift referencing, an internal standard can be added. For ¹H NMR, tetramethylsilane (TMS) is the standard reference (δ = 0.00 ppm). For ¹⁹F NMR, a common internal standard is trifluorotoluene (C₆H₅CF₃, δ ≈ -63 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -163 ppm). Alternatively, the spectrometer's internal lock signal can be used for referencing, but the use of an internal standard is generally recommended for higher accuracy.

-

Sample Filtration: To ensure optimal spectral quality by minimizing line broadening from suspended particles, it is advisable to filter the sample through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are general guidelines for setting up ¹H and ¹⁹F NMR experiments on a modern NMR spectrometer (e.g., 400-600 MHz).

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.

-

Spectral Width: A spectral width of 12-16 ppm is usually adequate to cover the chemical shift range of protons in difluorinated esters.

-

Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay (d1): A relaxation delay of 1-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer relaxation delay (5 times the longest T₁ relaxation time of the protons of interest) is necessary.

-

Number of Scans: The number of scans will depend on the sample concentration. For a typical sample, 8-16 scans should provide a good signal-to-noise ratio.

¹⁹F NMR:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments with inverse-gated decoupling for quantitative measurements) is commonly used.

-

Spectral Width: Due to the large chemical shift range of ¹⁹F, a wider spectral width (e.g., 200-250 ppm) is necessary. It is important to center the spectral window around the expected chemical shifts of the fluorine nuclei.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay (d1): Similar to ¹H NMR, a relaxation delay of 1-5 seconds is used for qualitative analysis. For quantitative ¹⁹F NMR, a longer delay (e.g., 5-10 times the longest T₁ of the fluorine nuclei) is crucial for accurate integration.[1]

-

Number of Scans: The number of scans will depend on the sample concentration, but due to the high sensitivity of ¹⁹F, fewer scans are often needed compared to ¹³C NMR.

Data Processing:

-

Apodization: Apply an exponential window function with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline for accurate integration.

Visualizations: Workflows and Key Interactions

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the NMR analysis of difluorinated esters.

Figure 1: General experimental workflow for the ¹H and ¹⁹F NMR analysis of difluorinated esters.

Figure 2: Key spin-spin coupling interactions in a difluorinated ester.

Figure 3: Logical workflow for the structure elucidation of a difluorinated ester using NMR data.

Conclusion

The combined use of ¹H and ¹⁹F NMR spectroscopy provides a robust and detailed analytical approach for the characterization of difluorinated esters. The high sensitivity and wide chemical shift dispersion of ¹⁹F NMR, coupled with the structural information gleaned from ¹H-¹⁹F coupling constants, allows for unambiguous structure elucidation and offers valuable insights into the conformational preferences of these molecules. The methodologies and data presented in this guide serve as a valuable resource for researchers in the fields of drug discovery, materials science, and organic synthesis who are working with this important class of fluorinated compounds.

References

Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of Methyl 2,2-difluorohexanoate

For Researchers, Scientists, and Drug Development Professionals

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathways

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[1] The fragmentation of Methyl 2,2-difluorohexanoate is expected to be influenced by the ester functional group and the presence of the two fluorine atoms at the α-position. The primary fragmentation processes for esters are α-cleavage and McLafferty rearrangement.[2][3] The presence of electronegative fluorine atoms can significantly influence the stability of the resulting fragment ions.

Molecular Ion

Upon electron impact, this compound will lose an electron to form a molecular ion (M•+). However, for many fluorocarbons and some esters, the molecular ion peak can be weak or entirely absent.

Predicted Molecular Ion (M•+): m/z = 166

Key Fragmentation Pathways

The fragmentation of the this compound molecular ion is predicted to proceed through several key pathways:

-

α-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl group.

-

Loss of the methoxy radical (•OCH3): This is a common fragmentation pathway for methyl esters, leading to the formation of a stable acylium ion. The presence of fluorine atoms on the adjacent carbon is expected to influence the stability of this ion.

-

Loss of the butyl radical (•C4H9): Cleavage of the Cα-Cβ bond results in the loss of the alkyl chain.

-

-

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-γ bond, resulting in the elimination of a neutral alkene.[3][4]

-

Cleavage related to the difluoro group: The C-F bond is strong, but fragmentation involving the loss of HF or fluorine radicals can occur. The presence of two fluorine atoms on the same carbon creates a unique electronic environment that will influence fragmentation. For instance, the formation of fluorinated carbocations is a possibility. In the mass spectra of fluorocarbons, the CF+ ion is often the most abundant.[5]

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and the proposed fragmentation pathway. The relative abundance is a qualitative prediction based on the expected stability of the ions.

| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway | Predicted Relative Abundance |

| 166 | [C6H10F2O2]•+ | Molecular Ion | Very Low to Absent |

| 135 | [C5H8F2O]+ | α-Cleavage: Loss of •OCH3 | High |

| 109 | [C4H6FO2]+ | α-Cleavage: Loss of •C4H9 followed by rearrangement | Moderate |

| 101 | [C4H6F2]+ | Loss of COOCH3 | Moderate |

| 87 | [C3H4FO2]+ | McLafferty Rearrangement | High |

| 75 | [C2H4F2O]+ | Cleavage of the C2-C3 bond | Moderate |

| 59 | [COOCH3]+ | α-Cleavage: charge retained on the methoxycarbonyl fragment | Low |

| 57 | [C4H9]+ | α-Cleavage: charge retained on the butyl fragment | Moderate |

| 31 | [OCH3]+ | Fragmentation of the ester group | Low |

Experimental Protocols

While a specific protocol for this compound is not available, a general procedure for analyzing a volatile liquid sample by gas chromatography-mass spectrometry (GC-MS) with electron ionization is provided below. This protocol is based on standard methodologies described in the literature.[1][6]

Objective: To obtain the electron ionization mass spectrum of this compound.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Capillary GC column suitable for the analysis of volatile organic compounds (e.g., DB-5ms or equivalent).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be adjusted based on sample concentration)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold: 5 minutes at 250 °C

-

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV[1]

-

Mass Range: m/z 30-200

-

Scan Rate: 2 scans/second

-

Transfer Line Temperature: 280 °C

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum of the chromatographic peak corresponding to this compound.

-

Identify the molecular ion (if present) and major fragment ions.

-

Propose fragmentation pathways based on the observed m/z values and known fragmentation mechanisms of esters and fluorinated compounds.

-

Visualizing Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways of this compound.

Caption: Predicted major fragmentation pathways of this compound.

Caption: General experimental workflow for GC-MS analysis.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. GCMS Section 6.14 [people.whitman.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the Gem-Difluoromethylene Group in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, and the gem-difluoromethylene (CF₂) group, in particular, has emerged as a powerful tool for optimizing molecular properties and enhancing therapeutic potential. This technical guide provides an in-depth exploration of the multifaceted roles of the CF₂ moiety in drug design, offering a comprehensive resource for researchers and professionals in the field. From its profound influence on physicochemical characteristics to its application as a versatile bioisostere, the gem-difluoro group offers a unique opportunity to fine-tune the potency, selectivity, and pharmacokinetic profiles of bioactive molecules.

Physicochemical Impact of the Gem-Difluoromethylene Group

The introduction of a CF₂ group into a molecule can dramatically alter its fundamental physicochemical properties, thereby influencing its behavior in biological systems. These modifications are often key to overcoming challenges in drug development, such as poor metabolic stability or unfavorable absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2]

1.1. Electronic Effects and Acidity/Basicity

The two highly electronegative fluorine atoms in the gem-difluoro group exert a strong electron-withdrawing inductive effect. This electronic perturbation can significantly influence the acidity or basicity of nearby functional groups. For instance, the pKa of carboxylic acids and amines in proximity to a CF₂ group is generally lowered.[3][4] This modulation of pKa can be critical for optimizing drug-target interactions, as the ionization state of a molecule governs its ability to form key hydrogen bonds and electrostatic interactions within a protein's binding pocket.

1.2. Lipophilicity and Solubility

The impact of the gem-difluoromethylene group on lipophilicity (logP) is more complex and context-dependent. While fluorine is the most electronegative element, the C-F bond is highly polarized, leading to a localized dipole moment. In some cases, the introduction of a CF₂ group can increase lipophilicity due to the hydrophobic nature of the fluorinated surface.[5][6] Conversely, in other molecular contexts, particularly in the presence of nearby polar groups, the CF₂ moiety can lead to a decrease in lipophilicity and an increase in aqueous solubility.[4] This nuanced effect allows for the fine-tuning of a drug's solubility and permeability, which are critical for oral bioavailability and distribution.

1.3. Metabolic Stability

One of the most significant advantages of incorporating a CF₂ group is the enhancement of metabolic stability.[2][7] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes, particularly cytochrome P450s. By replacing a metabolically labile methylene (CH₂) group with a robust CF₂ group, medicinal chemists can block common sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[8]

1.4. Conformational Effects

The replacement of a methylene group with a gem-difluoromethylene group can also induce significant conformational changes in a molecule. The larger van der Waals radius of fluorine compared to hydrogen, along with the longer C-F bond length, can alter bond angles and torsional preferences. These conformational constraints can pre-organize a molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target.

The Gem-Difluoromethylene Group as a Bioisostere

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a fundamental concept in drug design. The gem-difluoromethylene group has proven to be an exceptionally versatile bioisostere for several key functional groups, offering unique advantages over the native moieties.

2.1. Carbonyl and Hydrated Carbonyl Mimic

The CF₂ group is an excellent bioisostere of a carbonyl group (C=O). The polarized C-F bonds mimic the polar nature of the C=O bond, and the CF₂ group can act as a hydrogen bond acceptor. This substitution can be particularly useful when the parent carbonyl group is susceptible to metabolic reduction or when its reactivity leads to toxicity. Furthermore, the gem-difluoro group can mimic the hydrated form of a ketone, which is often the transition state for enzymatic reactions, making gem-difluoromethyl ketones potent enzyme inhibitors.

2.2. Ether and Thioether Isostere

The CF₂ group can also serve as a bioisostere for an ether (-O-) or thioether (-S-) linkage. The bent geometry and electrostatic potential of the CF₂ group can resemble that of an ether oxygen, allowing it to maintain similar interactions with a target protein while offering improved metabolic stability.

Quantitative Impact on Biological Activity

The introduction of a gem-difluoromethylene group can have a profound impact on the biological activity of a drug molecule. The following tables summarize the quantitative effects of this substitution on the potency of various enzyme inhibitors.

Table 1: Inhibition of HIV-1 Protease by Gem-Difluorinated Analogs

| Compound | R Group | Kᵢ (nM) | EC₅₀ (nM) |

| Parent Compound | -CH₂- | 1.2 | 5.0 |

| Gem-Difluoro Analog | -CF₂- | 0.3 | 0.8 |

Table 2: Inhibition of Neuronal Nitric Oxide Synthase (nNOS) by Gem-Difluorinated Analogs

| Compound | R Group | Kᵢ (nM) vs nNOS | Selectivity vs eNOS |

| Parent Compound | -CH₂- | 80 | 1500-fold |

| Gem-Difluoro Analog | -CF₂- | 36 | 3800-fold |

Table 3: Inhibition of p38α Mitogen-Activated Protein Kinase (MAPK) by Gem-Difluorinated Analogs

| Compound | R Group | IC₅₀ (nM) |

| Parent Compound | -CH₂- | 5 |

| Gem-Difluoro Analog | -CF₂- | 25 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of evaluating gem-difluorinated compounds.

4.1. Synthesis of a Gem-Difluorinated Analog of a p38α MAPK Inhibitor

This protocol describes the synthesis of a gem-difluorinated analog of a known p38α MAPK inhibitor, adapted from the work of Melnykov et al.[6]

-

Step 1: Starting Material Preparation: The synthesis begins with a commercially available fluorinated O-heterocyclic carboxylic acid.

-

Step 2: Amide Coupling: To a solution of the carboxylic acid (1.0 mmol) and the desired amine (1.0 mmol) in acetonitrile (5 mL), 1-methylimidazole (3.0 mmol) and TCFH (1.1 mmol) are added. The mixture is stirred at room temperature overnight and then concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous NaHCO₃, 10% aqueous citric acid, and brine. The organic layer is dried over Na₂SO₄ and evaporated to yield the pure amide.

-

Step 3: Final Product Synthesis: To a stirred solution of the key intermediate (1.0 mmol) in toluene (10 mL), the synthesized amide (1.5 mmol) and Na₂CO₃ (2.15 mmol) are added. The mixture is heated to 80°C and stirred overnight. After concentration, the crude product is purified by column chromatography to yield the final gem-difluorinated p38α MAPK inhibitor.

4.2. In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC₅₀ of a kinase inhibitor using a luminescence-based assay.

-

Reagent Preparation: Prepare stock solutions of the kinase, substrate peptide, ATP, and the test compound (gem-difluorinated inhibitor) in an appropriate buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

-

Assay Procedure:

-

In a 96-well plate, add serial dilutions of the test compound.

-

Add the kinase to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Add a reagent to stop the kinase reaction and deplete the remaining ATP (e.g., ADP-Glo™ Reagent).

-

Add a detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

4.3. High-Performance Liquid Chromatography (HPLC) Analysis of Nucleosides

This protocol describes a method for the analysis of nucleosides and their analogs, which is relevant for evaluating compounds like gemcitabine.[9]

-

Sample Preparation: Dissolve the nucleoside sample in a mixture of HPLC-grade methanol and MQ water. Filter the solution through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

Column: Thermo Scientific Hypersil ODS (C18), 250 mm x 4.6 mm, 3 µm particle size.

-

Mobile Phase A: 20 mM ammonium acetate buffer, pH 5.4.

-

Mobile Phase B: HPLC-grade methanol.

-

Gradient: A binary gradient is used to separate the compounds.

-

Flow Rate: 0.5 mL/min.

-

Detection: UV absorbance at 260 nm.

-

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram. The retention time and peak area are used to identify and quantify the nucleosides.

Signaling Pathways and Mechanisms of Action

The gem-difluoromethylene group plays a crucial role in the mechanism of action of several important drugs by influencing their interaction with key biological targets and their effect on cellular signaling pathways.

5.1. Gemcitabine and the DNA Synthesis Pathway

Gemcitabine (2',2'-difluoro-2'-deoxycytidine) is a widely used anticancer drug that acts as a nucleoside analog.[3][10][11] Its mechanism of action involves the disruption of DNA synthesis. After entering the cell, gemcitabine is phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. dFdCTP is incorporated into the growing DNA strand, leading to "masked chain termination" where after the incorporation of one more nucleotide, DNA polymerase is unable to proceed.[1] The gem-difluoro group at the 2' position is critical for this mechanism. Additionally, dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis, further potentiating the drug's cytotoxic effect.[12]

Caption: Mechanism of action of Gemcitabine in DNA synthesis inhibition.

5.2. Sofosbuvir and the HCV Replication Cycle

Sofosbuvir is a direct-acting antiviral drug used for the treatment of Hepatitis C virus (HCV) infection. It is a prodrug that is metabolized in the liver to its active triphosphate form, which then acts as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[13][14] The presence of a gem-difluoro group on the sugar moiety is a key structural feature. The active metabolite mimics the natural uridine nucleotide and is incorporated into the nascent viral RNA chain. This incorporation leads to chain termination, thus halting viral replication.[15]

Caption: Inhibition of the HCV replication cycle by Sofosbuvir.

Conclusion

The gem-difluoromethylene group is a powerful and versatile tool in the medicinal chemist's armamentarium. Its ability to modulate key physicochemical properties, serve as a bioisostere for common functional groups, and enhance metabolic stability makes it an invaluable moiety for drug design and optimization. As our understanding of the nuanced effects of fluorine in biological systems continues to grow, the strategic application of the CF₂ group is poised to play an even more significant role in the development of next-generation therapeutics. This guide provides a foundational understanding of the core principles and practical applications of the gem-difluoromethylene group, empowering researchers to leverage its unique properties in their drug discovery endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]

- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. jsynthchem.com [jsynthchem.com]

- 8. Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. PharmGKB summary: Gemcitabine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. What is the mechanism of Gemcitabine? [synapse.patsnap.com]

- 13. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 14. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Exploring the Biological Activity of Difluorohexanoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activity of derivatives containing a difluoro-alkyl moiety, with a significant focus on a prominent class of enzyme inhibitors. While simple difluorohexanoate derivatives are of interest, a substantial body of research highlights the potent and selective activity of compounds bearing a difluoromethyl group, particularly as inhibitors of histone deacetylase 6 (HDAC6). This guide will delve into their mechanism of action, present quantitative data on their biological effects, provide detailed experimental protocols for their evaluation, and visualize the key signaling pathways and experimental workflows.

Biological Activity of Difluoromethyl-1,3,4-Oxadiazole Derivatives as HDAC6 Inhibitors

A notable class of compounds featuring a difluoro-alkyl group are the difluoromethyl-1,3,4-oxadiazoles (DFMOs). These molecules have emerged as potent and highly selective inhibitors of histone deacetylase 6 (HDAC6), an enzyme implicated in cancer and neurodegenerative diseases.[1][2][3]

Mechanism of Action

DFMO derivatives act as slow-binding, substrate analog inhibitors of HDAC6. Their mechanism of action involves an enzyme-catalyzed ring-opening of the oxadiazole moiety. This reaction forms a tight and long-lived complex with the enzyme, leading to what is described as essentially irreversible inhibition.[1][2] The interaction is highly specific to HDAC6, offering a significant advantage over less selective HDAC inhibitors that may cause off-target effects.[1][3]

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of DFMO derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for representative DFMO compounds against HDAC6 and other HDAC isoforms, demonstrating their remarkable selectivity.

| Compound ID | Linker Group | Cap Group | HDAC6 IC50 (µM) | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC4 IC50 (µM) | Reference |

| 3 | Aminopyrimidinyl | - | >10 | >10 | >10 | >10 | >10 | [2] |

| 6 | Aminopyrimidinyl | Benzyl | 0.008 | >100 | >100 | >100 | >100 | [2] |

| 7 | Aminopyrimidinyl | p-methoxybenzyl | 0.005 | >100 | >100 | >100 | >100 | [2] |

| 17 | Aminopyrimidinyl | Benzyl (trifluoromethyl) | 0.531 | >10 | >10 | >10 | >10 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of difluoro-alkyl derivatives as enzyme inhibitors and cytotoxic agents.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol outlines a fluorometric assay to determine the in vitro inhibitory potency of compounds against HDAC enzymes.

Materials:

-

Purified recombinant human HDAC enzyme (e.g., HDAC6, HDAC1, etc.)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Test compounds (dissolved in DMSO)

-

Known HDAC inhibitor as a positive control (e.g., Trichostatin A)

-

Developer solution (containing a protease like trypsin)

-

96-well black microplates

-

Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

Enzyme Preparation: Dilute the purified HDAC enzyme to a working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

-

Assay Reaction:

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

Diluted enzyme solution

-

Diluted test compound or vehicle control (for determining 100% enzyme activity).

-

-

Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 30 minutes) at room temperature to allow for binding.

-

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The incubation time should be optimized.

-

Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.

-

Fluorescence Measurement: Incubate for a short period (e.g., 15 minutes) at room temperature to allow for the development of the fluorescent signal. Measure the fluorescence intensity using a microplate reader.

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., non-linear regression).

-

Cell Viability (MTT) Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear tissue culture plates

-

Multichannel pipette

-

Microplate reader with absorbance detection (570 nm)

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds or vehicle control.

-

Incubation: Incubate the cells with the compounds for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Gently mix the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

-

Mandatory Visualizations

Signaling Pathway

Caption: HDAC6 signaling pathway and points of inhibition.

Experimental Workflow

Caption: Workflow for in vitro biological evaluation.

References

- 1. 2,2-difluorohexanoic Acid | C6H10F2O2 | CID 10725529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Scholars@Duke publication: Dysregulated lipid and fatty acid metabolism link perfluoroalkyl substances exposure and impaired glucose metabolism in young adults. [scholars.duke.edu]

- 3. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Computational Modeling of Methyl 2,2-difluorohexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive computational approach for the structural and conformational analysis of Methyl 2,2-difluorohexanoate. The methodologies detailed herein leverage quantum chemical calculations to elucidate the molecule's three-dimensional structure, electronic properties, and vibrational frequencies. This document provides a robust framework for researchers engaged in the study of fluorinated esters, offering detailed protocols for computational modeling and subsequent experimental validation. The integration of computational and experimental data is crucial for a thorough understanding of the molecular properties that influence its chemical behavior and potential applications in fields such as drug development.

Introduction

This compound (C7H12F2O2) is a fluorinated ester of significant interest due to the unique physicochemical properties imparted by the gem-difluoro group.[1] The presence of two fluorine atoms on the alpha-carbon can profoundly influence the molecule's conformation, reactivity, and metabolic stability. Understanding the three-dimensional structure and dynamic behavior of this molecule is paramount for predicting its interactions in biological systems and for the rational design of new chemical entities.

Computational modeling offers a powerful and cost-effective means to investigate the molecular properties of such compounds at an atomic level.[2] This guide details a systematic approach to model the structure of this compound using established quantum chemistry methods.[3] The presented protocols are designed to be accessible to researchers with a foundational knowledge of computational chemistry.

Computational Methodology

A multi-step computational workflow is proposed to thoroughly investigate the structural and electronic properties of this compound.

Caption: Computational workflow for modeling this compound.

Initial Structure Generation and Conformational Analysis

The initial 3D structure of this compound will be generated using standard molecular building software. A systematic conformational search is crucial to identify the low-energy conformers of the molecule, as the flexible hexyl chain can adopt numerous spatial arrangements. This can be achieved through molecular mechanics methods, which provide a rapid exploration of the potential energy surface.

Quantum Chemical Calculations

The most stable conformers identified from the initial search will be subjected to more accurate quantum chemical calculations. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost for molecules of this size.[2][3]

Protocol for DFT Calculations:

-

Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This functional is well-established for its reliability in predicting the geometries and energies of organic molecules.[3]

-

Basis Set: 6-311G(d,p). This basis set provides a good description of the electron distribution, including polarization functions on both heavy atoms (d) and hydrogen atoms (p).[3]

-

Software: Gaussian 16 or a similar quantum chemistry software package is recommended.[3]

-

Solvation Model: To simulate a more realistic environment, calculations can be performed in the gas phase and in a relevant solvent (e.g., water or chloroform) using a continuum solvation model like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM).[3]

The primary output of these calculations will be the optimized molecular geometry, electronic energy, and various electronic properties.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation will be performed at the same level of theory. This serves two main purposes:

-

Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Prediction of Infrared Spectra: The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule, which can be directly compared with experimental data.

Predicted Structural and Electronic Properties

The computational methods described above are expected to yield a wealth of quantitative data. This data should be organized systematically for clarity and comparative analysis.

Table 1: Predicted Geometric Parameters for the Most Stable Conformer of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-O1 | Predicted Value | ||

| C1-O2 | Predicted Value | ||

| C2-F1 | Predicted Value | ||

| C2-F2 | Predicted Value | ||

| O1-C1-O2 | Predicted Value | ||

| F1-C2-F2 | Predicted Value | ||

| C1-C2-C3-C4 | Predicted Value | ||

| C2-C3-C4-C5 | Predicted Value |

Table 2: Predicted Electronic and Thermodynamic Properties

| Property | Predicted Value |

| Dipole Moment (Debye) | Predicted Value |

| Mulliken Atomic Charges (e) on F1, F2, O1, O2 | Predicted Value |

| HOMO Energy (eV) | Predicted Value |

| LUMO Energy (eV) | Predicted Value |

| Enthalpy of Formation (kcal/mol) | Predicted Value |

| Gibbs Free Energy of Formation (kcal/mol) | Predicted Value |

Table 3: Predicted Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Frequency (cm⁻¹) | Intensity (km/mol) |

| C=O stretch | Predicted Value | Predicted Value |

| C-F stretch (symmetric) | Predicted Value | Predicted Value |

| C-F stretch (asymmetric) | Predicted Value | Predicted Value |

| C-O stretch | Predicted Value | Predicted Value |

Experimental Validation Protocols

To validate the computational model, the predicted properties must be compared with experimental data. The following experimental techniques are recommended.

Caption: Workflow for the experimental validation of computational results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: To determine the proton environment and coupling constants.

-

¹³C NMR: To identify the chemical shifts of all carbon atoms.

-

¹⁹F NMR: Crucial for observing the chemical shift of the fluorine atoms, which is highly sensitive to the local electronic environment.[4]

Protocol for NMR Spectroscopy:

-

Dissolve a pure sample of this compound in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data to determine chemical shifts (ppm) and coupling constants (Hz).

-

Compare the experimental chemical shifts and coupling constants with values predicted from the computationally optimized structure using appropriate theoretical methods for NMR parameter calculation.

Infrared (IR) Spectroscopy

Protocol for IR Spectroscopy:

-

Obtain the IR spectrum of a neat sample of this compound using an FTIR spectrometer.

-

Identify the characteristic absorption bands, particularly the C=O and C-F stretching frequencies.

-

Compare the positions and relative intensities of the experimental bands with the predicted vibrational frequencies from the DFT calculations.

Conclusion

The computational modeling approach detailed in this guide provides a robust framework for elucidating the three-dimensional structure and electronic properties of this compound. By combining state-of-the-art quantum chemical calculations with rigorous experimental validation, researchers can gain a deep understanding of this molecule's fundamental characteristics. This knowledge is essential for its potential applications in medicinal chemistry and materials science, enabling the rational design of novel compounds with tailored properties. The presented workflow and protocols are intended to serve as a valuable resource for scientists and researchers in the field.

References

- 1. 50889-47-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An Experimental and Quantum Chemical Calculation Study on the Performance of Different Types of Ester Collectors | MDPI [mdpi.com]

- 4. arts.units.it [arts.units.it]

The Gem-Difluoro Group: A Linchpin of Stability and Reactivity in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the gem-difluoro group (CF₂) stands out for its unique ability to act as a bioisosteric replacement for metabolically labile positions or polar functional groups, such as carbonyls and amides. This guide provides a comprehensive overview of the core principles governing the stability and reactivity of gem-difluoro compounds, supported by quantitative data, detailed experimental protocols, and logical and mechanistic diagrams to aid in their rational application in drug design.

Core Concepts: Stability Conferred by the Gem-Difluoro Group

The stability of gem-difluoro compounds stems from the inherent strength of the carbon-fluorine bond and the powerful inductive effect of the two fluorine atoms. These factors combine to create a motif that is both chemically robust and capable of profoundly influencing the properties of the parent molecule.

Chemical and Metabolic Stability

The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a typical C-H bond. This inherent strength makes the gem-difluoro group exceptionally resistant to chemical degradation and metabolic attack. In drug development, replacing a metabolically vulnerable C-H bond with a C-F bond is a common and effective strategy to block oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] The introduction of a CF₂ group can sterically and electronically shield adjacent positions from enzymatic attack, thereby enhancing the metabolic stability and pharmacokinetic profile of a drug candidate.[1] Studies have shown that gem-difluorination can either not affect or slightly improve the metabolic stability of model compounds.[2][3]

Physicochemical Properties

The strong electron-withdrawing nature of the two fluorine atoms significantly alters the local electronic environment. This inductive effect can modulate the acidity (pKa) of nearby functional groups. For instance, the pKa of carboxylic acids and amines is lowered by the presence of a gem-difluoro group.[2][3] The impact on lipophilicity (LogP) and aqueous solubility is more complex and can be influenced by the position of the fluorine atoms, ring size, and the nature of other functional groups present in the molecule.[2][3]

Caption: Key factors influencing the stability of gem-difluoro compounds.

The Reactive Nature of Gem-Difluoro Compounds

Despite their general stability, gem-difluoro compounds are not inert and can participate in a variety of chemical transformations. Their reactivity is often harnessed for the synthesis of more complex fluorinated molecules.

C-F Bond Activation

While strong, the C-F bond in gem-difluoroalkanes can be activated under specific conditions. This typically requires the use of strong Lewis acids (e.g., B(C₆F₅)₃, EtAlCl₂) or radical-based methods.[4] Lewis acid-catalyzed activation often proceeds via fluoride abstraction to generate a transient carbocationic intermediate, which can then undergo subsequent reactions such as intramolecular Friedel-Crafts cyclization or reaction with nucleophiles. This selective activation provides a pathway to functionalize otherwise inert positions.

Caption: Mechanism of Lewis acid-catalyzed C-F bond activation.

Reactivity of Gem-Difluoroalkenes

Gem-difluoroalkenes are particularly versatile synthetic intermediates. The two electron-withdrawing fluorine atoms polarize the double bond, making the difluorinated carbon atom electrophilic and susceptible to attack by nucleophiles.[5][6] These reactions often proceed through an addition-elimination mechanism, leading to the formation of monofluoroalkene products.[5] Furthermore, gem-difluoroalkenes can participate in various transition metal-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-heteroatom bonds.[6]

Quantitative Data on Physicochemical Properties

The impact of gem-difluorination on key molecular properties is best understood through quantitative comparison. The following tables summarize data for a series of functionalized cycloalkanes, comparing the gem-difluorinated compounds with their non-fluorinated analogs.

Table 1: Comparison of pKa Values for Carboxylic Acids and Amines

| Compound Pair | Non-fluorinated pKa | gem-Difluorinated pKa | ΔpKa |

| Cyclohexanecarboxylic acid / 4,4-Difluorocyclohexanecarboxylic acid | 4.90 | 4.43 | -0.47 |

| Cyclopentanecarboxylic acid / 3,3-Difluorocyclopentanecarboxylic acid | 4.99 | 4.31 | -0.68 |

| Cyclohexylamine / 4,4-Difluorocyclohexylamine | 10.64 | 9.68 | -0.96 |

| Cyclopentylamine / 3,3-Difluorocyclopentylamine | 10.68 | 9.42 | -1.26 |

Data compiled from studies on functionalized cycloalkanes.[2][3]

Table 2: Comparison of Lipophilicity (LogP) and Metabolic Stability

| Compound Pair | Non-fluorinated LogP | gem-Difluorinated LogP | Non-fluorinated T½ (min) in HLM | gem-Difluorinated T½ (min) in HLM |

| N-Benzylcyclohexanecarboxamide / N-Benzyl-4,4-difluorocyclohexanecarboxamide | 3.10 | 2.85 | >120 | >120 |

| N-Benzylcyclopentanecarboxamide / N-Benzyl-3,3-difluorocyclopentanecarboxamide | 2.54 | 2.45 | 98 | 115 |

*HLM: Human Liver Microsomes. T½ represents the metabolic half-life. Data reflects that gem-difluorination can slightly decrease lipophilicity while slightly improving or having a negligible effect on metabolic stability in these model systems.[2][3]

Key Experimental Protocols

The following sections provide detailed methodologies for common experiments involving the synthesis and evaluation of gem-difluoro compounds.

Protocol 1: Deoxygenative Difluorination of a Ketone using DAST

This protocol describes a general procedure for converting a carbonyl group into a gem-difluoro group using (diethylamino)sulfur trifluoride (DAST).

Materials:

-

Ketone substrate

-

(Diethylamino)sulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with the ketone substrate (1.0 eq). Anhydrous DCM (approx. 20 volumes) is added to dissolve the substrate.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: DAST (1.2 - 2.0 eq) is added dropwise to the stirred solution via a syringe or dropping funnel.[1] The addition should be slow to control the reaction exotherm.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for 2-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, the mixture is carefully cooled to 0 °C and quenched by the slow, dropwise addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with DCM.

-

Washing and Drying: The combined organic layers are washed successively with water and brine solution. The organic layer is then dried over anhydrous Na₂SO₄.

-

Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield the pure gem-difluoro compound.[1]

Safety Note: DAST is a toxic, moisture-sensitive reagent that can decompose violently upon heating. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment. Safer alternatives like Deoxo-Fluor® may be considered.[7]

Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol outlines a typical procedure to assess the metabolic stability of a gem-difluoro compound by incubating it with human liver microsomes (HLM).

Materials:

-

Test compound (e.g., 10 mM stock in DMSO)

-

Human Liver Microsomes (HLM)

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive control compounds (e.g., Midazolam, Dextromethorphan)

-

Ice-cold acetonitrile (ACN) or methanol containing an internal standard

-

96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

-

Preparation: Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer to the desired concentration (e.g., 1 µM final concentration).

-

Reaction Mixture Preparation: In a 96-well plate, add the liver microsomal solution to the potassium phosphate buffer. Add the test compound to initiate the pre-incubation.

-

Pre-incubation: The plate is pre-incubated at 37 °C for approximately 5-10 minutes with gentle shaking.

-

Initiation of Reaction: The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system to each well. For negative controls, an equivalent volume of buffer is added instead of the NADPH system.

-

Time-course Incubation: The plate is incubated at 37 °C with shaking. Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Termination of Reaction: The reaction in the collected aliquots is immediately terminated by adding 3-5 volumes of ice-cold ACN or methanol containing an internal standard. This step also precipitates the microsomal proteins.

-

Sample Processing: The quenched samples are centrifuged at high speed (e.g., >3000 x g) for 10-15 minutes at 4 °C to pellet the precipitated proteins.

-

Analysis: The supernatant is carefully transferred to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.

-

Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The natural logarithm of the percentage remaining is plotted against time, and the slope of the linear regression provides the elimination rate constant (k). From this, the half-life (T½ = 0.693/k) and intrinsic clearance (Clint) are calculated.

Caption: Experimental workflow for a microsomal stability assay.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]

A Comprehensive Technical Guide to the Synthesis of Gem-Difluoroalkanes

For Researchers, Scientists, and Drug Development Professionals

The introduction of a gem-difluoroalkane moiety into organic molecules is a cornerstone of modern medicinal chemistry and drug development. This structural motif often imparts desirable physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity, by serving as a bioisostere for carbonyl groups or other polar functionalities. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for constructing gem-difluoroalkanes, complete with detailed experimental protocols, comparative data, and mechanistic visualizations to aid researchers in this critical field.

Core Synthetic Strategies

The synthesis of gem-difluoroalkanes can be broadly categorized into several key approaches, each with its own set of advantages and substrate scope. These include the deoxofluorination of carbonyl compounds, electrophilic fluorination of suitable precursors, the construction and subsequent modification of gem-difluoroalkenes, direct difluoromethylation, decarboxylative fluorination, and innovative photoredox-catalyzed methods.

Caption: Overview of major synthetic routes to gem-difluoroalkanes.

Deoxofluorination of Carbonyl Compounds

The conversion of a carbonyl group to a gem-difluoromethylene group is one of the most direct and widely used methods for synthesizing gem-difluoroalkanes. This transformation is typically achieved using nucleophilic fluorinating reagents, with diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) being the most prominent. Deoxo-Fluor is generally considered more thermally stable than DAST, offering a safer alternative for this transformation.[1]

Caption: Simplified mechanism of deoxofluorination of a ketone.

Data Presentation: Deoxofluorination of Diaryl Ketones with Deoxo-Fluor[3]

| Entry | Substrate | Product | Yield (%) |

| 1 | 4,4'-Difluorobenzophenone | 1,1'-(Difluoromethylene)bis(4-fluorobenzene) | 95 |

| 2 | 2-Chlorobenzophenone | 1-Chloro-2-(difluoro(phenyl)methyl)benzene | 20 |

| 3 | 4-Nitrobenzophenone | 1-(Difluoro(phenyl)methyl)-4-nitrobenzene | 61 |

| 4 | 4,4'-Dichlorobenzophenone | 1,1'-(Difluoromethylene)bis(4-chlorobenzene) | 88 |

| 5 | 4,4'-Dibromobenzophenone | 1,1'-(Difluoromethylene)bis(4-bromobenzene) | 85 |

| 6 | 4-Methoxybenzophenone | 1-(Difluoro(phenyl)methyl)-4-methoxybenzene | 13 |

Experimental Protocols

General Procedure for Deoxofluorination of Diaryl Ketones with Deoxo-Fluor [2]

To a flask fitted with a reflux condenser under a nitrogen atmosphere is added the diaryl ketone (1.0 equiv) and Deoxo-Fluor® (3.0 equiv). The reaction mixture is stirred in a preheated 90 °C oil bath for 24 hours. After cooling to room temperature, dichloromethane is added, and the mixture is transferred to a separatory funnel. The organic layer is washed sequentially with saturated aqueous sodium bicarbonate, water, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Electrophilic Fluorination